molecular formula C29H26FN5 B11213012 4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11213012
M. Wt: 463.5 g/mol
InChI Key: PWOODFDLXISQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a methylphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (dimethyl sulfoxide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of multiple aromatic rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C29H26FN5

Molecular Weight

463.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C29H26FN5/c1-21-7-11-25(12-8-21)35-19-26(22-5-3-2-4-6-22)27-28(31-20-32-29(27)35)34-17-15-33(16-18-34)24-13-9-23(30)10-14-24/h2-14,19-20H,15-18H2,1H3

InChI Key

PWOODFDLXISQIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.